2-(Benzylamino)-2-phenylethanol

Vue d'ensemble

Description

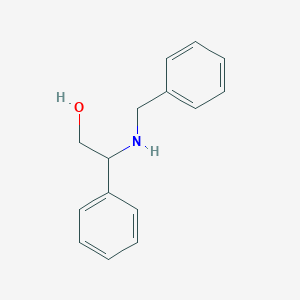

2-(Benzylamino)-2-phenylethanol is an organic compound with the molecular formula C15H17NO It consists of a benzylamino group attached to a phenylethanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-phenylethanol can be achieved through several methods. One common approach involves the reductive amination of benzaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzylamino)-2-phenylethanol undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, including halides, amines, and alcohols, under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with diverse functional groups.

Applications De Recherche Scientifique

Medicinal Applications

1. Antifungal Activity

2-(Benzylamino)-2-phenylethanol has demonstrated significant antifungal properties, particularly against Candida species. In a study involving 40 isolates from patients with chronic vulvovaginitis, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 800 to 3,200 μg/mL. This suggests potential for use in antifungal treatments, especially in combination therapies to enhance efficacy against resistant strains .

2. Alzheimer's Disease Research

Recent studies have focused on the design and synthesis of derivatives of this compound as potential multi-target drugs for Alzheimer's disease. A series of compounds were evaluated for their ability to inhibit key enzymes involved in the disease's pathology, such as acetylcholinesterase and β-secretase. One promising derivative displayed an IC50 value of 3.33 μM against acetylcholinesterase and showed moderate inhibition of β-secretase activity, indicating its potential as a therapeutic agent for Alzheimer's .

3. Local Anesthetic Properties

The compound has also been noted for its local anesthetic properties, which could be beneficial in developing topical anesthetics or analgesics for medical applications. Its efficacy in this domain requires further investigation but presents an intriguing avenue for future research.

Agricultural Applications

1. Plant Defense Mechanisms

Research indicates that this compound plays a role in plant defense mechanisms against herbivores. It acts as an attractant for pollinators and mediates both direct and indirect defenses in plants, suggesting potential applications in agricultural biotechnology to enhance crop resilience .

Chemical Synthesis and Industrial Applications

1. Synthesis of Fine Chemicals

The compound serves as an important intermediate in the synthesis of various fine chemicals due to its reactive benzylamine structure. It can be used to produce derivatives that are valuable in the fragrance industry and other chemical manufacturing processes .

2. Catalytic Processes

The synthesis methods involving this compound often utilize catalytic hydrogenation processes that improve yield and purity of the final products. This aspect is crucial for industrial applications where high-quality outputs are necessary .

Summary of Findings

| Application Area | Details |

|---|---|

| Medicinal | Antifungal agent with MICs of 800-3,200 μg/mL; potential Alzheimer's treatment via enzyme inhibition. |

| Agricultural | Enhances plant defenses; attracts pollinators; potential use in crop resilience strategies. |

| Chemical Synthesis | Intermediate for fine chemicals; critical in fragrance production; utilized in catalytic processes. |

Case Studies

- Antifungal Efficacy Study : In a controlled laboratory setting, this compound was tested against various Candida strains isolated from patients with recurrent infections. The results indicated a significant reduction in fungal growth when used alone and in combination with conventional antifungal agents .

- Alzheimer's Drug Development : A series of derivatives were synthesized based on this compound, leading to the identification of compounds with dual inhibition properties against acetylcholinesterase and β-secretase, showcasing their potential as multi-target drugs for treating Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 2-(Benzylamino)-2-phenylethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling and metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzylamine: A simpler analog with similar structural features but lacking the phenylethanol moiety.

Phenylethanolamine: Contains a phenylethanol backbone but with different substituents.

N-Benzyl-2-phenylethanamine: A closely related compound with similar chemical properties.

Uniqueness

2-(Benzylamino)-2-phenylethanol is unique due to its specific combination of benzylamino and phenylethanol groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Activité Biologique

Overview

2-(Benzylamino)-2-phenylethanol, with the molecular formula C15H17NO, is an organic compound that has garnered attention due to its diverse biological activities. This compound features a benzylamino group attached to a phenylethanol backbone, suggesting potential interactions with various biochemical pathways and cellular mechanisms.

Target Interactions

The compound primarily interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation and neurological function. Additionally, modulation of cytochrome P450 enzymes can influence the metabolism of drugs and endogenous compounds, impacting pharmacokinetics and toxicity profiles.

Cellular Effects

this compound has been shown to affect cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, it can alter gene expression and cellular metabolism, enhancing or inhibiting the production of secondary messengers such as cyclic AMP (cAMP).

The compound exhibits significant biochemical properties that influence its biological activity:

- Inhibition of Enzymes : It inhibits MAO, affecting neurotransmitter metabolism.

- Metabolic Pathways : Primarily metabolized by cytochrome P450 enzymes in the liver, leading to various metabolites through oxidation, reduction, and substitution reactions.

- Stability : The compound is stable under standard laboratory conditions but may degrade under extreme pH or high temperatures.

Case Studies

- Neurotransmitter Modulation : In animal models, low doses of this compound have demonstrated minimal toxicity while effectively modulating neurotransmitter levels. This suggests potential therapeutic applications in treating mood disorders.

- Cell Viability and Toxicity : Studies assessing the compound's effects on cell viability indicate that it does not exhibit significant cytotoxicity at lower concentrations. However, higher doses may lead to adverse effects, emphasizing the need for careful dosage considerations in therapeutic applications.

- Antimicrobial Activity : Preliminary investigations into its antimicrobial properties have shown promise, indicating that this compound could be effective against certain bacterial strains. This property is being explored for potential use in developing new antimicrobial agents.

Tables of Biological Activity

| Biological Activity | Mechanism | Reference |

|---|---|---|

| MAO Inhibition | Increases neurotransmitter levels | |

| GPCR Modulation | Alters gene expression and metabolism | |

| Antimicrobial | Effective against specific bacterial strains |

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its interaction with cytochrome P450 enzymes. This interaction can lead to variations in drug metabolism rates and efficacy depending on individual metabolic capacities. Understanding these dynamics is crucial for optimizing therapeutic uses.

Propriétés

IUPAC Name |

2-(benzylamino)-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFBWZQHBTVPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284105 | |

| Record name | 2-(benzylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6273-59-2 | |

| Record name | NSC35626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.